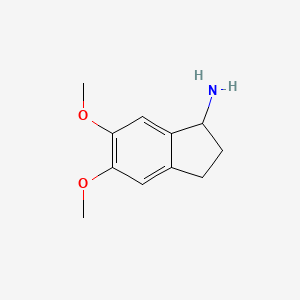
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
説明
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS No. 2107-69-9) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with an indene core, substituted at the 5 and 6 positions with methoxy groups and an amine group at the 1 position. Its molecular formula is with a molecular weight of approximately 193.24 g/mol. The compound's structural uniqueness contributes to its diverse biological activities.
Research indicates that this compound acts primarily as a central nervous system (CNS) stimulant . It has been shown to enhance the release of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and reward processing. The compound's ability to modulate these neurotransmitters suggests potential applications in treating mood disorders and enhancing cognitive function.
Interaction with Biological Targets
The compound interacts with various receptors and enzymes, influencing signaling pathways related to neurotransmission and metabolic processes. This interaction may affect the pharmacokinetics and pharmacodynamics of other therapeutic agents when used in combination therapies.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties . It acts as a substrate for certain cytochrome P450 enzymes, indicating potential interactions with metabolic processes in living organisms. The compound has shown activity against various microbial strains, suggesting its utility in developing new antimicrobial agents.
Analgesic and Anti-inflammatory Effects
A study on amide derivatives of this compound demonstrated significant analgesic and anti-inflammatory activities. These derivatives exhibited longer-lasting effects than indomethacin in models of carrageenan-induced paw edema in rats. Although some compounds showed antipyretic activity, they did not inhibit TNF-alpha or prevent secondary inflammation in adjuvant-induced arthritis models .
Study 1: Analgesic Activity
In a study assessing the analgesic effects of amide derivatives derived from 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amines, several compounds were found to significantly reduce pain responses in animal models compared to controls. The results indicated that these derivatives could serve as potential alternatives to traditional NSAIDs due to their lower ulcerogenic potential .
Study 2: Neurotransmitter Modulation
Another investigation focused on the effects of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amines on neurotransmitter levels in rodent models. The findings revealed that administration led to increased serotonin and dopamine levels in the brain, supporting its role as a CNS stimulant.
Synthesis Methods
Several synthetic routes have been developed for producing 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amines:
| Method | Yield | Conditions |
|---|---|---|
| Reaction with potassium hydroxide | 98% | Water at 25 - 30°C for 3 hours |
| Reaction with sodium hydroxide | 95% | Methanol at room temperature for 4 hours |
These methods highlight the compound's versatility and potential for modification to enhance biological activity .
特性
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFJDFRZFOSMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520879 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91247-06-2 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















